Molecular Weight and Formula Uniformity: Ensuring Reproducible Stoichiometry vs. Free Pyrene Amine
The target compound possesses a precisely defined 1:1 stoichiometric ratio with a molecular weight of 431.5 g/mol, confirmed by the molecular formula C26H25NO3S, ensuring batch-to-batch consistency in salt composition [1]. In contrast, the commonly used free base 1-aminopyrene (CAS 1606-67-3) has a molecular weight of 217.27 g/mol and lacks the stabilizing sulfonic acid counterion, leading to variable protonation states and potential oxidative degradation under ambient conditions . This stoichiometric precision is critical for applications requiring exact molar equivalents, such as sensor fabrication or quantitative fluorescence assays.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 431.5 |
| Comparator Or Baseline | 1-Aminopyrene (free base): 217.27 |
| Quantified Difference | Δ = 214.23 g/mol (98.6% higher); stoichiometric salt vs. free amine |
| Conditions | Calculated from molecular formula (PubChem, ChemSrc) |
Why This Matters
The defined higher molecular weight and salt form guarantee exact stoichiometry for reproducible experimental protocols, unlike the free amine which may require in-situ neutralization or protection.
- [1] PubChem. (2025). Compound Summary for CID 71379486: 4-Tert-butylbenzenesulfonic acid;pyren-1-amine. National Center for Biotechnology Information. Retrieved April 27, 2026. View Source
